molecular formula C14H19N3O4 B11536103 N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide

N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide

Katalognummer: B11536103
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: YKQPAHZGLPQENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-2-oxo-2-[N’-(2-phenoxy-acetyl)-hydrazino]-acetamide is an organic compound with a complex structure that includes a tert-butyl group, an oxo group, a phenoxy-acetyl group, and a hydrazino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-oxo-2-[N’-(2-phenoxy-acetyl)-hydrazino]-acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-2-oxo-2-[N’-(2-phenoxy-acetyl)-hydrazino]-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-2-oxo-2-[N’-(2-phenoxy-acetyl)-hydrazino]-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-tert-Butyl-2-oxo-2-[N’-(2-phenoxy-acetyl)-hydrazino]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-tert-Butyl-2-oxo-2-[N’-(2-methoxy-acetyl)-hydrazino]-acetamide
  • N-tert-Butyl-2-oxo-2-[N’-(2-ethoxy-acetyl)-hydrazino]-acetamide
  • N-tert-Butyl-2-oxo-2-[N’-(2-chloro-acetyl)-hydrazino]-acetamide

Uniqueness

N-tert-Butyl-2-oxo-2-[N’-(2-phenoxy-acetyl)-hydrazino]-acetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where the phenoxy group plays a crucial role in the compound’s activity.

Eigenschaften

Molekularformel

C14H19N3O4

Molekulargewicht

293.32 g/mol

IUPAC-Name

N-tert-butyl-2-oxo-2-[2-(2-phenoxyacetyl)hydrazinyl]acetamide

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)15-12(19)13(20)17-16-11(18)9-21-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,16,18)(H,17,20)

InChI-Schlüssel

YKQPAHZGLPQENJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)C(=O)NNC(=O)COC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.